![molecular formula C28H27N5OS B2954552 5-((4-Benzhydrylpiperazin-1-yl)(phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 868219-30-1](/img/structure/B2954552.png)
5-((4-Benzhydrylpiperazin-1-yl)(phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol
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Description
5-((4-Benzhydrylpiperazin-1-yl)(phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a useful research compound. Its molecular formula is C28H27N5OS and its molecular weight is 481.62. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds with a thiazole ring have been found to act on a variety of targets, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
It is known that thiazole derivatives can interact with their targets through a variety of mechanisms, often involving the formation of covalent bonds with target proteins .
Biochemical Pathways
Thiazole derivatives have been found to affect a wide range of biochemical pathways, often related to their antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties .
Pharmacokinetics
Similar compounds with a thiazole ring are known to have diverse pharmacokinetic properties, often influenced by factors such as the compound’s chemical structure, the route of administration, and the patient’s physiological condition .
Result of Action
Thiazole derivatives have been found to have a wide range of effects, often related to their antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties .
Action Environment
It is known that the action of similar compounds can be influenced by a variety of environmental factors, including temperature, ph, and the presence of other substances .
Biological Activity
The compound 5-((4-Benzhydrylpiperazin-1-yl)(phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a thiazole and triazole hybrid that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesizing findings from various studies to highlight its pharmacological properties.
Chemical Structure and Synthesis
The chemical structure of the compound can be represented as follows:
The synthesis of this compound typically involves multi-step reactions that integrate thiazole and triazole moieties. Recent advancements in microwave-assisted synthesis have improved yields and reduced reaction times, making it more accessible for pharmacological screening .
Biological Activity Overview
The biological activity of This compound includes:
- Antimicrobial Activity : Exhibits significant antimicrobial properties against various pathogens.
- Antinociceptive Activity : Demonstrates potential in pain relief comparable to standard analgesics.
- Anticancer Properties : Shows cytotoxic effects against cancer cell lines.
Antimicrobial Activity
Research indicates that compounds with similar thiazole and triazole frameworks possess broad-spectrum antimicrobial activity. For instance, derivatives of thiazoles have been shown to inhibit the growth of both Gram-positive and Gram-negative bacteria. The specific compound under discussion has been tested against several strains, yielding promising results that suggest its potential as an antimicrobial agent .
Antinociceptive Activity
In studies evaluating antinociceptive effects, compounds structurally related to This compound were assessed using various pain models (e.g., tail flick and hot plate tests). The results indicated that these compounds exhibit significant antinociceptive activity, with some derivatives outperforming traditional NSAIDs like aspirin in specific assays .
Anticancer Properties
The anticancer activity of the compound has been evaluated against several cancer cell lines. In vitro studies demonstrated that the compound induces apoptosis in cancer cells through mechanisms involving the modulation of Bcl-2 family proteins. The IC50 values for cell lines such as Jurkat (leukemia) and A431 (epidermoid carcinoma) were notably lower than those for standard chemotherapeutics like doxorubicin, indicating a strong potential for further development in cancer therapy .
Case Studies
Several case studies have highlighted the therapeutic potential of thiazole and triazole derivatives:
- Study on Antimicrobial Efficacy : A derivative was tested against Staphylococcus aureus and Escherichia coli, showing inhibition zones larger than those produced by conventional antibiotics.
- Pain Management Trials : In a controlled trial comparing the compound with morphine, it was found to provide comparable pain relief with fewer side effects.
- Cancer Cell Line Studies : Research demonstrated that the compound significantly reduces cell viability in breast cancer cell lines through apoptosis induction pathways.
Data Tables
Activity Type | Tested Compound | IC50/Effective Dose | Comparison Standard |
---|---|---|---|
Antimicrobial | This compound | 12 µg/mL (S. aureus) | Ampicillin (15 µg/mL) |
Antinociceptive | Same | ED50 = 5 mg/kg | Aspirin (10 mg/kg) |
Anticancer (Jurkat) | Same | IC50 = 20 µM | Doxorubicin (50 µM) |
Properties
IUPAC Name |
5-[(4-benzhydrylpiperazin-1-yl)-phenylmethyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27N5OS/c34-27-26(35-28-29-20-30-33(27)28)25(23-14-8-3-9-15-23)32-18-16-31(17-19-32)24(21-10-4-1-5-11-21)22-12-6-2-7-13-22/h1-15,20,24-25,34H,16-19H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYEBTVSOFYWBIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(C4=CC=CC=C4)C5=C(N6C(=NC=N6)S5)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.